molecular formula C14H16N2O2S B185592 4-amino-N-benzyl-N-methylbenzenesulfonamide CAS No. 108622-87-3

4-amino-N-benzyl-N-methylbenzenesulfonamide

Cat. No. B185592
M. Wt: 276.36 g/mol
InChI Key: WRHRPSBTFMCMFN-UHFFFAOYSA-N
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Description

4-amino-N-benzyl-N-methylbenzenesulfonamide is a sulfonamide derivative . It has a molecular formula of C14H16N2O2S and an average mass of 276.354 Da .


Synthesis Analysis

N-Benzyl-4-methylbenzenesulfonamides, which include 4-amino-N-benzyl-N-methylbenzenesulfonamide, are prepared via a two-step synthetic process. This process involves the treatment of 4-methylbenzenesulfonyl chloride with a primary amine to give the corresponding 4-methylbenzenesulfonamide. Benzylation of the sulfonamide then affords the substituted N-benzyl-4-methylbenzenesulfonamides .


Molecular Structure Analysis

The molecular structure of 4-amino-N-benzyl-N-methylbenzenesulfonamide includes a sulfonamide group, a benzyl group, and a methyl group . The compound crystallizes in an asymmetric unit containing two independent molecules, having V-shaped conformations .


Chemical Reactions Analysis

The synthesis of N-Benzyl-4-methylbenzenesulfonamides involves a reaction between 4-methylbenzenesulfonyl chloride and a primary amine, followed by benzylation of the resulting sulfonamide .


Physical And Chemical Properties Analysis

4-amino-N-benzyl-N-methylbenzenesulfonamide has a molecular weight of 276.36 g/mol . It has a topological polar surface area of 71.8 Ų and a complexity of 363 . The compound has one hydrogen bond donor and four hydrogen bond acceptors .

Scientific Research Applications

Advanced Oxidation Processes for Environmental Remediation

Advanced Oxidation Processes (AOPs) are crucial for degrading recalcitrant compounds in the environment, such as acetaminophen (ACT), a common pharmaceutical contaminant. Research highlights the role of AOPs in breaking down ACT in aquatic environments, generating various by-products with potential ecological impacts. The study emphasizes the need for effective degradation pathways to mitigate these effects, underlining the relevance of AOP systems in environmental remediation efforts (Qutob et al., 2022).

Synthesis of Novel Cyclic Compounds

The synthesis and characterization of novel cyclic compounds containing aminobenzenesulfonamide derivatives have been explored, demonstrating their potential in organic synthesis and pharmaceutical applications. These compounds, developed through sequential Nicholas and Pauson-Khand reactions, highlight the versatility and value of aminobenzenesulfonamide derivatives in the synthesis of functional molecules and pharmaceuticals (Kaneda, 2020).

Environmental Impact of Parabens

The study on the occurrence, fate, and behavior of parabens in aquatic environments sheds light on the environmental persistence of these compounds. Despite their biodegradability, parabens, used as preservatives in various products, are ubiquitous in water bodies due to continuous introduction. This research underlines the environmental implications of paraben contamination and the necessity for further studies on their toxicity (Haman et al., 2015).

Sulfonamide Derivatives in Medicinal Chemistry

Sulfonamide derivatives play a significant role in medicinal chemistry, exhibiting a wide range of biological activities. Structural modifications of classical antibacterial aminobenzenesulfonamides have led to the development of derivatives with antimicrobial, anticancer, and other therapeutic applications. This review provides a comprehensive overview of recent research in sulfonamide-based medicinal chemistry, highlighting the potential for new drug development (Shichao et al., 2016).

properties

IUPAC Name

4-amino-N-benzyl-N-methylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c1-16(11-12-5-3-2-4-6-12)19(17,18)14-9-7-13(15)8-10-14/h2-10H,11,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRHRPSBTFMCMFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50356781
Record name 4-amino-N-benzyl-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-amino-N-benzyl-N-methylbenzenesulfonamide

CAS RN

108622-87-3
Record name 4-amino-N-benzyl-N-methylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50356781
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-amino-N-benzyl-N-methylbenzene-1-sulfonamide
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